3,5-Dibromo-N,N-dimethylpyridin-4-amine
Description
Significance of Halogenated Pyridinamines in Synthetic Chemistry
Halogenated pyridines, and specifically halogenated aminopyridines, are fundamental building blocks in modern synthetic chemistry. mdpi.comclockss.org The introduction of halogen atoms onto the pyridine (B92270) ring serves several critical purposes. Firstly, halogens act as versatile functional group handles, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govmdpi.com These reactions are pivotal for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, the bromine atoms in compounds like 3,5-dibromo-2-aminopyridine can be selectively replaced to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov
Furthermore, the electronic and steric effects of halogens can significantly influence the reactivity and biological activity of the parent molecule. mdpi.com Halogenation can alter the pKa of the pyridine nitrogen, affecting its basicity and nucleophilicity. In the context of medicinal chemistry, the incorporation of halogens can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability. mdpi.comfrontiersin.org Aminopyridine scaffolds are present in numerous bioactive natural products and pharmacologically important compounds, and their halogenated derivatives are actively explored for the development of new therapeutic agents. mdpi.comresearchgate.net
Contextualization within N,N-Dimethylaminopyridine (DMAP) Derivatives Research
4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient nucleophilic catalyst for a multitude of organic transformations, most notably acylation reactions. wikipedia.orgcommonorganicchemistry.comtaylorandfrancis.com The exceptional catalytic activity of DMAP is attributed to the resonance stabilization provided by the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. wikipedia.org Research into DMAP derivatives aims to fine-tune its catalytic properties, enhance its stability, and introduce new functionalities, including chirality for asymmetric catalysis. researchgate.net
The introduction of halogen atoms at the 3 and 5 positions of the DMAP core, as seen in 3,5-Dibromo-N,N-dimethylpyridin-4-amine, represents a strategic modification. While the electron-withdrawing nature of the bromine atoms is expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP, it also introduces two reactive sites for further molecular elaboration. This makes this compound a valuable precursor for the synthesis of more complex DMAP analogues. For example, the bromine atoms can be substituted through cross-coupling reactions to introduce various substituents that can modulate the steric and electronic environment around the catalytic center, potentially leading to catalysts with altered selectivity or activity. Research on halogenated DMAP derivatives explores their potential as catalysts in their own right or as intermediates for creating libraries of novel catalysts for specific applications. rsc.org
Historical Overview of Relevant Heterocyclic Synthesis and Reactivity Studies
The history of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil. researchgate.net The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide. researchgate.net The development of synthetic methods for pyridine and its derivatives has been a continuous area of research ever since.
The halogenation of pyridines has historically been challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. google.com Early methods often required harsh reaction conditions, such as high temperatures and strong acids, and frequently resulted in mixtures of products. google.com
A significant milestone in pyridine chemistry was the discovery of the catalytic activity of 4-aminopyridines, and particularly DMAP, in the 1960s. This discovery opened up new avenues for utilizing pyridines as powerful catalysts in organic synthesis. taylorandfrancis.com The subsequent development of methods for the selective functionalization of the pyridine ring, including directed ortho-metalation and, more recently, transition-metal-catalyzed C-H activation, has provided chemists with powerful tools to synthesize a vast array of substituted pyridines with high precision. clockss.orggoogle.com The synthesis of halogenated DMAP derivatives like this compound builds upon this rich history, combining established halogenation methodologies with the core structure of a highly effective catalyst to create a versatile synthetic intermediate. A patented method for the synthesis of the precursor, 3,5-dibromo-4-aminopyridine, involves the reaction of pyridine or a pyridine salt with an ammonium (B1175870) salt and hydrogen peroxide in a hydrobromic acid solution. google.com The subsequent N,N-dimethylation is a standard synthetic transformation.
Table 2: Expected Reactivity of this compound
| Reaction Type | Reagents/Conditions | Expected Product Type |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) | Substitution of one or both bromine atoms |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted N,N-dimethylpyridin-4-amine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted N,N-dimethylpyridin-4-amine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted N,N-dimethylpyridin-4-amine |
| Reduction (Debromination) | Reducing agents (e.g., H₂, Pd/C) | N,N-dimethylpyridin-4-amine |
Structure
3D Structure
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
InChI Key |
PUZQOWBBYDTBKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromo N,n Dimethylpyridin 4 Amine
Multi-Step Synthesis from Pyridine (B92270) Precursors
Multi-step synthetic routes are often employed to ensure high purity and yield by systematically building the molecule. These pathways typically begin with pyridine and introduce the required functional groups in a controlled, stepwise manner.
A common strategy for synthesizing substituted pyridines involves the activation of the pyridine ring. One established pathway to the precursor 3,5-dibromo-4-aminopyridine begins with pyridine, which is first converted to 4-nitropyridine. This transformation often proceeds via pyridine N-oxide to facilitate electrophilic nitration at the 4-position. The resulting 4-nitropyridine is a key intermediate that can then undergo further functionalization. google.comnih.gov The nitro group at the 4-position is crucial as it can be subsequently reduced to an amino group. google.com
An alternative, though related, synthesis has been developed for structurally similar compounds, which involves starting with 4-chloropyridine and modifying the 3 and 5 positions. bham.ac.uk For the direct synthesis of the title compound, one method involves reacting 3,5-dibromo-4-chloropyridine with a 40% aqueous solution of dimethylamine (B145610) in a microwave reactor. bham.ac.uk
| Step | Reactant | Intermediate/Product | Typical Yield |
| 1 | Pyridine | 4-Nitropyridine | 85% (two steps) google.com |
| 2 | 4-Nitropyridine | 4-Aminopyridine (B3432731) | 94% google.com |
| 3 | 4-Aminopyridine | 3,5-Dibromo-4-aminopyridine | 90% google.com |
This table outlines the key transformations and reported yields for the synthesis of the precursor 3,5-Dibromo-4-aminopyridine.
Direct Bromination Strategies
Direct bromination methods focus on introducing bromine atoms onto a pre-functionalized pyridine ring. The success of these strategies hinges on controlling the regioselectivity of the halogenation reaction.
The synthesis of 3,5-dibromo-4-aminopyridine, the immediate precursor to the title compound, is effectively achieved by the bromination of 4-aminopyridine. google.com This electrophilic aromatic substitution can be carried out using either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. google.commdpi.com The strong activating and ortho-, para-directing effect of the amino group at the C4 position directs the incoming bromine atoms to the C3 and C5 positions, resulting in the desired 3,5-dibrominated product with high yield. google.comlibretexts.org
| Brominating Agent | Description | Selectivity |
| **Elemental Bromine (Br₂) ** | A traditional and potent brominating agent. Its reaction with activated aromatic compounds can be vigorous. orientjchem.org | Effective for activated rings like 4-aminopyridine, but can sometimes lead to over-bromination if conditions are not controlled. orientjchem.org |
| N-Bromosuccinimide (NBS) | A milder and more selective source of electrophilic bromine. mdpi.com Often used with a catalyst or initiator in a suitable solvent like acetonitrile. mdpi.com | Generally offers higher regioselectivity and is easier to handle, making it a preferred reagent in many modern synthetic applications. google.commdpi.com |
This table compares common reagents used for the bromination of 4-aminopyridine.
Achieving regioselectivity in the halogenation of pyridines is a significant challenge due to the electron-deficient nature of the pyridine ring, which generally deactivates it towards electrophilic substitution. However, by introducing activating groups or by modifying the reaction conditions, specific positions can be targeted. For instance, the formation of pyridine N-oxides can be used to direct bromination selectively to the C2 position under specific conditions using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium bromide. In the case of 4-aminopyridine, the powerful activating effect of the amino group overrides the ring's inherent deactivation, allowing for predictable and selective bromination at the positions ortho to the amine. google.comlibretexts.org The choice of brominating agent and solvent can also be fine-tuned to enhance the selectivity of the reaction. mdpi.comorientjchem.org
The outcome of electrophilic halogenation on a substituted pyridine ring is primarily governed by the electronic properties of the substituent already present. libretexts.orglibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors.
The amino group (-NH₂) and the dimethylamino group (-N(CH₃)₂) are strong activating groups. libretexts.orglibretexts.org They donate electron density to the aromatic ring through a resonance effect. This increased electron density makes the ring more susceptible to attack by electrophiles like Br⁺. The resonance donation of electrons is most pronounced at the ortho and para positions relative to the substituent. libretexts.org
In the case of 4-aminopyridine or its N,N-dimethyl derivative, the directing effects are as follows:
Inductive Effect: The nitrogen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect.
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring. This is a strong electron-donating effect.
The resonance effect is significantly stronger than the inductive effect, leading to a net activation of the ring. libretexts.org The negative charge in the resonance structures is localized on the carbon atoms at the ortho (C3 and C5) and para (C2 and C6, relative to the ring nitrogen) positions. Since the amino group is at C4, the positions ortho to it are C3 and C5. Consequently, electrophilic attack by bromine occurs preferentially at these electron-rich sites, leading to the formation of the 3,5-dibromo product. google.comlibretexts.org
Nucleophilic Amination Reactions
Nucleophilic aromatic substitution (SNAr) is a principal strategy for the synthesis of aminopyridines. This approach involves the reaction of a halogenated pyridine with an amine nucleophile. For the synthesis of 3,5-Dibromo-N,N-dimethylpyridin-4-amine, this would typically involve a 3,5-dibromo-4-halopyridine as the starting material.
A direct and viable route to this compound is the nucleophilic aromatic substitution of a 3,5-dibromo-4-halopyridine, such as 3,5-dibromo-4-chloropyridine, with dimethylamine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 4-position. The presence of two bromine atoms further enhances this electrophilicity.
The reaction mechanism proceeds via an addition-elimination pathway, where the dimethylamine attacks the C4 position of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the halide leaving group, yielding the desired N,N-dimethylated product askfilo.com. The reactivity of halogens in SNAr reactions on pyridine rings can vary depending on the specific conditions and the nature of the nucleophile sci-hub.senih.gov.
Another potential precursor for this transformation is 3,5-dibromo-4-aminopyridine. The primary amino group of this compound can be converted to the dimethylamino group through methylation.
The success of the nucleophilic amination is highly dependent on the reaction conditions. These reactions are often carried out at elevated temperatures to overcome the activation energy associated with the disruption of the aromatic system nih.gov. The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA) are commonly employed as they can solvate the charged intermediate and facilitate the reaction sci-hub.se. Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines sci-hub.se.
The source of dimethylamine can be a solution of dimethylamine in a suitable solvent or generated in situ. For instance, the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) can serve as a convenient source of dimethylamine for nucleophilic aromatic substitution reactions nih.gov.
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
| 3,5-Dibromo-4-chloropyridine | Dimethylamine | DMSO | High | - | (Inferred) |
| 3,5-Dibromo-4-aminopyridine | Formaldehyde, Formic Acid | Aqueous | ~100°C | - | wikipedia.orgsynarchive.commdpi.comjk-sci.com |
Alternative Synthetic Pathways for Related Dibromopyridines
Beyond direct nucleophilic substitution, other modern synthetic methods can be considered for the functionalization of dibromopyridines, which could be adapted for the synthesis of the target compound or its precursors.
Directed ortho-metalation using organolithium reagents is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 3,5-dibromopyridine (B18299), lithiation can occur at the 2- or 4-position depending on the reaction conditions. For instance, selective monolithiation of 2,5-dibromopyridine can be achieved at either the 2- or 5-position by carefully choosing the solvent and concentration researchgate.net.
In the context of synthesizing the target compound, a potential strategy could involve the lithiation of 3,5-dibromopyridine at the 4-position, followed by quenching with a suitable electrophile that can be converted to a dimethylamino group. For example, quenching the lithiated intermediate with N,N-dimethylformamide (DMF) can introduce a formyl group, which can then be converted to the dimethylamino group via reductive amination researchgate.netresearchgate.netarkat-usa.org.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds wikipedia.orgnih.gov. This methodology could be applied to the synthesis of this compound from a 3,5-dibromo-4-halopyridine precursor.
The Buchwald-Hartwig amination typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide wikipedia.orgresearchgate.net. For the coupling of a 3,5-dibromo-4-halopyridine with dimethylamine, a variety of palladium precatalysts and ligands could be screened to find the optimal conditions researchgate.netchemrxiv.org.
| Reaction Type | Precursor | Reagents | Catalyst/Ligand | Product | Reference |
| Lithiation | 3,5-Dibromopyridine | n-BuLi, then DMF | - | 3,5-Dibromopyridine-4-carboxaldehyde | researchgate.netresearchgate.net |
| Buchwald-Hartwig Amination | 3,5-Dibromo-4-chloropyridine | Dimethylamine, Base | Pd catalyst, Phosphine ligand | This compound | wikipedia.orgnih.govresearchgate.net |
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis. For the nucleophilic substitution route, key parameters to optimize include the choice of the halogen leaving group (Cl, Br, or I), the reaction temperature, the concentration of reactants, and the choice of solvent and base. The reactivity order for nucleophilic substitution on halopyridines is not always straightforward and can be influenced by the nucleophile and reaction conditions sci-hub.senih.gov.
In the case of the Eschweiler-Clarke reaction for the dimethylation of 3,5-dibromo-4-aminopyridine, the stoichiometry of formaldehyde and formic acid, as well as the reaction temperature and time, would need to be carefully controlled to ensure complete conversion to the tertiary amine without the formation of byproducts wikipedia.orgsynarchive.commdpi.comjk-sci.comgoogle.com. For cross-coupling reactions, the optimization would focus on the selection of the palladium source, the ligand, the base, and the solvent system to maximize the yield and minimize catalyst loading.
Stoichiometric Ratios of Reagents
Synthesis of 3,5-dibromo-4-aminopyridine
The synthesis of the precursor, 3,5-dibromo-4-aminopyridine, involves the reaction of pyridine or a pyridinium (B92312) salt with hydrogen bromide and hydrogen peroxide in the presence of an ammonium (B1175870) salt. The molar ratios of the reactants are crucial for optimizing the yield of the product. Research has indicated that the highest yield is achieved when a specific stoichiometry is employed. researchgate.net
| Reactant | Molar Ratio |
|---|---|
| Pyridine | 1 |
| Hydrogen Bromide (HBr) | 1.7 |
| Hydrogen Peroxide (H₂O₂) | 1.5 |
N,N-dimethylation of 3,5-dibromo-4-aminopyridine
A widely utilized method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction. wikipedia.orgnrochemistry.comname-reaction.com This reaction employs formaldehyde as the source of the methyl groups and formic acid as the reducing agent. wikipedia.orgnrochemistry.com To ensure the complete conversion of the primary amine to the tertiary amine, both formaldehyde and formic acid are typically used in excess. wikipedia.org The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. This process repeats to achieve dimethylation. wikipedia.orgnrochemistry.comname-reaction.com
| Reactant | Stoichiometric Consideration |
|---|---|
| 3,5-dibromo-4-aminopyridine | Limiting Reagent |
| Formaldehyde (CH₂O) | Excess |
| Formic Acid (HCOOH) | Excess |
Temperature and Reaction Time Control
Synthesis of 3,5-dibromo-4-aminopyridine
Temperature and reaction time are critical parameters that must be precisely controlled to maximize the yield and purity of 3,5-dibromo-4-aminopyridine. The process involves a dropwise addition of hydrogen peroxide at an elevated temperature, followed by a period of reaction at a slightly higher temperature. researchgate.net
| Parameter | Condition |
|---|---|
| Temperature during H₂O₂ addition | 110 °C |
| Reaction Temperature | 120 °C |
| Reaction Time | 8 hours |
N,N-dimethylation of 3,5-dibromo-4-aminopyridine
In the Eschweiler-Clarke reaction for the N,N-dimethylation of 3,5-dibromo-4-aminopyridine, the reaction is typically conducted at an elevated temperature to facilitate the reaction. The mixture is generally heated for a duration sufficient to ensure the completion of the reaction. The specific temperature and time can vary, but common practice involves heating near the boiling point of the aqueous solution. wikipedia.org
| Parameter | Condition |
|---|---|
| Reaction Temperature | 80 - 100 °C |
| Reaction Time | Several hours (e.g., 18 hours or until completion) |
Reactivity Profiles and Mechanistic Investigations of 3,5 Dibromo N,n Dimethylpyridin 4 Amine
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 3,5-Dibromo-N,N-dimethylpyridin-4-amine is subject to attack by both electrophiles and nucleophiles, with the site of reactivity being heavily influenced by the electronic effects of its substituents.
The dimethylamino (-N(CH₃)₂) group at the 4-position plays a pivotal role in modulating the electronic properties of the pyridine ring. As a powerful electron-donating group, it significantly increases the electron density of the aromatic system through a +M (mesomeric) effect. stackexchange.com This electron donation is particularly directed towards the pyridine nitrogen atom, substantially enhancing its nucleophilicity and basicity compared to unsubstituted pyridine. valpo.eduyoutube.com
Resonance structures illustrate this delocalization, showing a separation of charge that places a formal negative charge on the ring nitrogen. youtube.com This increased electron density makes the pyridine nitrogen the primary site for electrophilic attack, such as protonation or alkylation. valpo.edu While the two bromine atoms are strongly electron-withdrawing (-I effect), the powerful resonance donation from the dimethylamino group ensures that the pyridine nitrogen remains a potent nucleophilic center. stackexchange.comvaia.com
Table 1: Comparison of Basicity
| Compound | pKa of Conjugate Acid | Key Electronic Effect |
|---|---|---|
| Pyridine | 5.2 | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | 9.2 - 9.6 youtube.comwikipedia.org | Strong +M effect from -N(CH₃)₂ group youtube.com |
| This compound | Not specified in results | Strong +M from -N(CH₃)₂; Strong -I from Br atoms |
The bromine atoms at the 3 and 5 positions serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups, such as halogens, renders the ring more electrophilic and susceptible to substitution. masterorganicchemistry.comyoutube.com
In this compound, the carbon atoms bonded to the bromine atoms are activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the bromide ion. libretexts.org Heterocyclic aromatic systems like pyridine are particularly reactive in SNAr reactions, as the ring nitrogen can effectively stabilize the negative charge of the intermediate. wikipedia.org Consequently, the bromine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.
The reactivity of this compound is a balance between two competing reaction pathways:
Electrophilic attack at the pyridine nitrogen: The electron-donating dimethylamino group makes the ring nitrogen the most nucleophilic and basic site in the molecule, favoring reactions with electrophiles. valpo.eduvaia.com
Nucleophilic attack at the C3/C5 positions: The electron-withdrawing bromine atoms make the carbons to which they are attached electrophilic, promoting nucleophilic aromatic substitution. masterorganicchemistry.com
The outcome of a reaction depends on the nature of the reagent. Strong electrophiles will preferentially react at the pyridine nitrogen. Conversely, strong nucleophiles will favor the displacement of the bromine atoms. The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the presence of the electronegative bromine atoms and the protonated pyridine nitrogen under acidic conditions.
Role as a Nucleophilic Organocatalyst (DMAP-type catalysis)
This compound is a structural analog of 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient nucleophilic catalyst in organic synthesis. nih.govcommonorganicchemistry.com Its catalytic activity is rooted in the high nucleophilicity of the pyridine nitrogen, a feature it shares with DMAP. vaia.com This compound has been successfully incorporated into polymers to create heterogeneous organocatalysts for acylation reactions, confirming its catalytic potential. researchgate.net
The mechanism of catalysis by DMAP derivatives in reactions like acylation and esterification is well-established and proceeds through a nucleophilic catalysis pathway. nih.govutrgv.edunih.gov This is in contrast to a base-catalyzed pathway, where the catalyst would simply deprotonate the nucleophile. nih.gov
The generally accepted mechanism for the acylation of an alcohol with an acid anhydride (B1165640), catalyzed by a DMAP-type catalyst, involves the following steps: wikipedia.orgnih.govutrgv.edu
Formation of the Acylpyridinium Intermediate: The nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This forms a highly reactive N-acylpyridinium ion intermediate. nih.govbdmaee.net This intermediate is significantly more electrophilic than the original anhydride. rsc.org
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. nih.govutrgv.edu
Product Formation and Catalyst Regeneration: A proton transfer, often facilitated by a mild base (like the acetate (B1210297) counter-ion or an auxiliary base such as triethylamine), leads to the formation of the final ester product and the protonated catalyst. nih.govutrgv.edu The auxiliary base then deprotonates the catalyst, regenerating it for the next catalytic cycle. wikipedia.orgutrgv.edu
Kinetic studies on DMAP-catalyzed acylations show the reaction is typically first-order with respect to the catalyst, the acylating agent, and the alcohol, which supports the nucleophilic catalysis mechanism. nih.gov
The catalytic cycle can be summarized as follows:
Table 2: Catalytic Cycle in DMAP-type Acylation
| Step | Process | Description |
|---|---|---|
| 1 | Activation | The catalyst (this compound) attacks the acylating agent (e.g., an anhydride) to form the highly reactive N-acylpyridinium intermediate. nih.govthieme-connect.com |
| 2 | Acyl Transfer | The alcohol nucleophile attacks the activated intermediate. utrgv.eduorganic-chemistry.org |
| 3 | Product Release | The tetrahedral intermediate collapses to form the ester product and the protonated catalyst. nih.gov |
| 4 | Regeneration | An auxiliary base deprotonates the catalyst, returning it to its active, nucleophilic state to begin a new cycle. wikipedia.orgnih.gov |
The stability of the N-acylpyridinium ion is paramount; structural modifications that hinder the electron-donating ability of the amino group or introduce steric repulsion can diminish catalytic activity. nih.gov While the bromine atoms in this compound are electron-withdrawing, the powerful donating effect of the dimethylamino group is sufficient to maintain the nucleophilic character required for effective catalysis.
Enhancement of Reaction Rates in Organic Synthesis
While this compound is frequently utilized as a structural scaffold in the synthesis of more complex molecules, its structural similarity to 4-Dimethylaminopyridine (DMAP) suggests its potential role as a nucleophilic catalyst. nih.govnih.gov DMAP is a well-known and highly effective catalyst for a multitude of organic transformations, including acylation, silylation, and esterification reactions. nih.govsigmaaldrich.comharvard.edu The catalytic prowess of DMAP stems from the increased basicity and nucleophilicity of the pyridine nitrogen, enhanced by resonance stabilization from the dimethylamino group at the 4-position. sigmaaldrich.com
The generally accepted mechanism for DMAP-catalyzed reactions, such as esterification with an anhydride, involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium ion. sigmaaldrich.com This intermediate is significantly more electrophilic than the anhydride itself. Subsequently, the alcohol attacks the N-acylpyridinium species, a process facilitated by a base (often an auxiliary amine like triethylamine) which deprotonates the alcohol. sigmaaldrich.com The final step involves the collapse of the resulting intermediate to yield the ester product and regenerate the DMAP catalyst. sigmaaldrich.com For certain substrates, like phenols, DMAP can also act as a Brønsted base, deprotonating the nucleophile to enhance its reactivity. sigmaaldrich.com
The presence of two bromine atoms on the pyridine ring of this compound, which are electron-withdrawing, would be expected to modulate the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP. While this may alter its catalytic efficiency, the core 4-(dimethylamino)pyridine structure suggests it can still participate in and accelerate certain organic reactions. nih.gov
Carbon-Carbon Bond Forming Reactions
The two bromine atoms on the pyridine ring serve as reactive handles for the construction of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions of Brominated Positions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex. researchgate.netuwindsor.ca The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.netuwindsor.ca
For this compound, the two bromine atoms are potential sites for Suzuki-Miyaura cross-coupling. The reactivity of aryl bromides in the oxidative addition step is generally high. researchgate.net Studies on similarly structured polyhalogenated pyridines provide insight into the potential selectivity of these reactions. For instance, research on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shown that the order and selectivity of substitution in Suzuki-Miyaura reactions can be controlled, allowing for the synthesis of mono-, di-, and tri-arylated pyridine derivatives. researchgate.netnih.gov This suggests that selective mono- or di-arylation of this compound could be achievable by carefully controlling reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst, ligands, and base. researchgate.netwikipedia.org
The reaction conditions for Suzuki-Miyaura couplings on bromopyridine substrates are well-established and typically involve a Pd(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like toluene, dioxane, or DMF, often with the addition of water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes reactants and influences reaction rate |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group for coupling |
This table presents generalized conditions. Optimal conditions must be determined for each specific substrate combination.
Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Buchwald-Hartwig)
Beyond the Suzuki-Miyaura reaction, the bromine atoms of this compound are amenable to other palladium-catalyzed transformations.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. baranlab.orgwikipedia.org This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. clockss.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. baranlab.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) often being highly effective. A study on the C,N-cross coupling of 3,5-dibromo-2-aminopyridine with morpholine (B109124) demonstrated that selective mono-amination occurred preferentially at the 3-position, highlighting the feasibility of selective functionalization on a dibromopyridine scaffold. This suggests that this compound could be selectively coupled with various primary or secondary amines at one or both bromine positions to generate complex aminopyridines.
The Heck reaction , another cornerstone of palladium catalysis, couples aryl halides with alkenes to form substituted alkenes. While less common for this specific substrate, the general applicability of the Heck reaction to aryl bromides indicates its potential for functionalizing the C3 and C5 positions of the title compound with vinylic groups.
Lithiation-Mediated Functionalizations
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction utilizes a directing metalation group (DMG), typically a heteroatom-containing functionality, to guide a strong base (usually an organolithium reagent) to deprotonate an adjacent ortho-position, forming a lithiated intermediate that can be trapped by an electrophile.
In this compound, the N,N-dimethylamino group at the C4 position can act as a directing group. For 4-substituted pyridines, directed lithiation generally occurs at the C3 position. wikipedia.org However, since the C3 and C5 positions are already substituted with bromine atoms, direct deprotonation is not possible. Instead, a halogen-metal exchange is the expected pathway. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would likely lead to the exchange of one of the bromine atoms for lithium.
Studies on the lithiation of other halopyridines have demonstrated that such halogen-lithium exchanges are facile and regioselective, often influenced by the specific base and reaction conditions used. baranlab.org The resulting lithiated pyridine species is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides), allowing for the introduction of diverse functional groups at the C3 or C5 position.
Table 2: Potential Functionalizations via Lithiation-Electrophile Quench
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| Alkyl Halide (R-X) | Alkyl (R) |
| Aldehyde/Ketone (R₂C=O) | Hydroxyalkyl (R₂C-OH) |
| Carbon Dioxide (CO₂) | Carboxylic Acid (COOH) |
| Disulfide (RSSR) | Thioether (SR) |
Other Chemical Transformations
Formation of N-Oxides and Related Oxidations
The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. Aromatic N-oxides are versatile synthetic intermediates, as the N-oxide functionality alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic substitution. The N-oxide group is highly polar and can increase the solubility of the parent molecule.
The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents for this transformation include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). Patents describe the synthesis of 3,5-dibromopyridine-N-oxide using hydrogen peroxide in a microreactor system, indicating that the oxidation of the dibrominated pyridine core is a viable process. Furthermore, the synthesis of 3,5-dibromo-4-nitropyridine-N-oxide has been reported, which involves the bromination of a pre-formed 4-nitropyridine-N-oxide. This underscores that the dibrominated pyridine ring is stable to oxidative conditions required for N-oxide formation. The N,N-dimethylamino group is generally stable to these oxidation conditions, though careful control may be required to prevent side reactions.
Cyclization Reactions involving Aminopyridines
The fusion of a pyridine ring with other heterocyclic systems is a cornerstone in the synthesis of compounds with significant biological and pharmacological relevance. derpharmachemica.com While specific cyclization reactions starting directly from this compound are not extensively documented in publicly available research, the reactivity of related aminopyridine structures provides insight into potential synthetic pathways. These reactions often involve the amino group and an adjacent substituent, leading to the formation of fused bicyclic heterocycles. derpharmachemica.combohrium.com
A notable example is the synthesis of fused imidazoles. The general strategy involves the cyclocondensation of a (hetero)aromatic ortho-diamine with an aldehyde. organic-chemistry.org For instance, pyridine-2,3-diamines can be reacted with aldehydes in the presence of chlorotrimethylsilane (B32843) (TMSCl) in dimethylformamide (DMF). The TMSCl acts as a promoter and dehydrating agent, facilitating the formation of fused 3H-imidazo[4,5-b]pyridines after aerial oxidation. organic-chemistry.org This method is versatile and accommodates a range of aldehydes. organic-chemistry.org
Another relevant cyclization is the formation of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) from 3-amino-4-methylpyridines. This [4+1] cyclization can be achieved by treating the aminopyridine with trifluoroacetic anhydride (TFAA). chemrxiv.org In this reaction, TFAA serves as a C1-bielectrophile and also as a trifluoroacetylating agent. chemrxiv.org The reaction proceeds without the need for strong organolithium bases, which are often required for methyl group activation, making it a more functional-group-tolerant method. chemrxiv.org
These examples highlight the potential for the amino group of aminopyridines to participate in cyclization reactions to build complex heterocyclic scaffolds. For this compound, analogous transformations could potentially be explored, likely requiring prior modification to introduce a reactive partner ortho to the amino group.
Table 1: Examples of Cyclization Reactions with Aminopyridine Derivatives
| Starting Material | Reagents | Product | Reference |
| (Hetero)aromatic ortho-diamines | Aldehydes, Chlorotrimethylsilane, DMF, Air | Fused Imidazoles (e.g., 3H-imidazo[4,5-b]pyridines) | organic-chemistry.org |
| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA), Pyridine | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |
Halogenation Reactions at Other Positions or Side Chains
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions, including halogenation, challenging compared to benzene. bohrium.com This low reactivity is due to the electron-withdrawing nature of the nitrogen atom and the potential for acid catalysts to protonate the nitrogen, further deactivating the ring. bohrium.com However, the presence of an electron-donating group, such as the dimethylamino group in this compound, can facilitate such reactions.
For this compound, the 3 and 5 positions are already substituted with bromine atoms. Further electrophilic halogenation on the pyridine ring would target the remaining C2 and C6 positions. The powerful activating and ortho-, para-directing dimethylamino group at C4 would direct incoming electrophiles to the C3 and C5 positions. Since these positions are blocked, reaction at the less favored C2 and C6 positions would likely require harsh conditions and may not be efficient.
Interestingly, research on the reactivity of 4-aminopyridine (B3432731) with bromine has shown that instead of simple ring substitution, a peculiar bromination-dimerization process can occur. This reaction affords novel pyridyl-pyridinium cations, demonstrating that complex rearrangements and condensations can take place under halogenating conditions.
Furthermore, studies on the oxidation of methyl aromatics have been successfully catalyzed by 4-N,N-dimethylaminopyridine (DMAP) in combination with a bromo source like benzyl (B1604629) bromide. mdpi.comnih.gov This system facilitates the oxidation of sp³ C-H bonds via a proposed radical mechanism, where an in-situ formed pyridinium (B92312) salt acts as the true catalyst. mdpi.comnih.gov This suggests the potential for the N,N-dimethylamino group and the pyridine nitrogen to be involved in radical-based side-chain functionalization under specific oxidative conditions.
Table 2: Summary of Halogenation & Related Reactivity
| Substrate Type | Reaction Type | Key Findings | Reference |
| Pyridine | Electrophilic Halogenation | Generally difficult, requires harsh conditions due to electron-deficient ring. | bohrium.com |
| Aminopyridines | Electrophilic Halogenation | The amino group is activating, facilitating halogenation. | |
| 4-Aminopyridine | Bromination | Can lead to a complex bromination-dimerization process. | |
| Methyl Aromatics | DMAP/Benzyl Bromide Catalyzed Oxidation | Catalyzes oxidation of sp³ C-H bonds via a radical pathway involving a pyridinium salt. | mdpi.comnih.gov |
Spectroscopic and Structural Elucidation of 3,5 Dibromo N,n Dimethylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise structure of 3,5-Dibromo-N,N-dimethylpyridin-4-amine can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyridine (B92270) ring, located at positions 2 and 6, are chemically equivalent. This equivalence arises from the plane of symmetry that bisects the C4-N(CH₃)₂ bond and the pyridine nitrogen. Consequently, these two protons should give rise to a single resonance in the ¹H NMR spectrum. The chemical shift of this signal would be influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atoms.
The six protons of the two methyl groups in the N,N-dimethylamino substituent are also chemically equivalent and are expected to produce a single, more intense signal (integrating to 6 protons) at a higher field (lower ppm value) compared to the aromatic protons. The specific chemical shifts are dependent on the solvent used for the analysis.
| Proton Assignment | Expected Multiplicity | Expected Integration | Predicted Chemical Shift Range (ppm) |
| H-2, H-6 | Singlet (s) | 2H | 8.0 - 8.5 |
| N(CH₃)₂ | Singlet (s) | 6H | 3.0 - 3.5 |
| Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The proton-decoupled ¹³C NMR spectrum of this compound would provide further confirmation of its symmetrical structure. Due to the molecular symmetry, only four distinct carbon signals are expected.
The carbon atoms at positions 2 and 6 are equivalent, as are the bromine-substituted carbons at positions 3 and 5. The carbon atom at position 4, bonded to the dimethylamino group, and the carbon atoms of the methyl groups will each produce a single resonance. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the attached substituents.
| Carbon Assignment | Predicted Chemical Shift Range (ppm) |
| C-2, C-6 | 145 - 155 |
| C-3, C-5 | 110 - 120 |
| C-4 | 150 - 160 |
| N(CH₃)₂ | 40 - 50 |
| Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. |
Advanced NMR Techniques for Structural Confirmation (e.g., pH-dependent NMR, ¹⁵N NMR)
Advanced NMR techniques can offer deeper insights into the electronic structure and environment of this compound.
pH-dependent NMR: The chemical shifts of the pyridine ring protons and carbons are sensitive to the protonation state of the pyridine nitrogen. In acidic conditions, protonation of the nitrogen atom would lead to significant downfield shifts of the ring proton (H-2, H-6) and carbon (C-2, C-6, C-4) signals due to the increased electron-withdrawing effect of the positively charged nitrogen. By titrating the compound with an acid and monitoring these chemical shift changes, the pKa of the compound can be determined.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atoms in the molecule. Two signals would be expected for this compound: one for the pyridine ring nitrogen and one for the dimethylamino nitrogen. The chemical shift of the pyridine nitrogen is particularly sensitive to its electronic environment and protonation state, offering a valuable probe for intermolecular interactions such as hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₈Br₂N₂), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected isotopic distribution would show three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
| Molecular Formula | Calculated Monoisotopic Mass | Expected Isotopic Pattern (M:M+2:M+4) |
| C₇H₈Br₂N₂ | 277.9108 | ~1:2:1 |
Fragmentation Pattern Analysis for Structural Insights
Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An FTIR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to its structural features. Key vibrations would include:
C-N stretching vibrations for the dimethylamino group and the pyridine ring.
C-H stretching and bending vibrations for the methyl groups and the aromatic ring.
C=C and C=N stretching vibrations within the pyridine ring.
C-Br stretching vibrations.
A data table, such as the one below, would typically be populated with experimentally observed vibrational frequencies and their assignments.
| Functional Group | Expected Wavenumber (cm⁻¹) (Hypothetical) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Pyridine) | 1600-1550 |
| C=C Stretch (Pyridine) | 1500-1400 |
| C-N Stretch | 1350-1250 |
| C-Br Stretch | 700-500 |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol or cyclohexane, would show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The positions and intensities of these bands are influenced by the electronic effects of the dimethylamino and bromo substituents.
A representative data table would present the following information:
| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) | Transition |
| Ethanol | 280 | 15,000 | π → π |
| Ethanol | 350 | 2,000 | n → π |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy would determine if this compound is emissive upon excitation at its absorption wavelengths. If fluorescent, the emission spectrum would provide the maximum emission wavelength (λem), and further experiments could determine the fluorescence quantum yield (Φf) and lifetime (τ). These properties are highly sensitive to the molecular structure and environment.
A summary of photophysical data would be presented as follows:
| Solvent | λex (nm) (Hypothetical) | λem (nm) (Hypothetical) | Quantum Yield (Φf) (Hypothetical) |
| Cyclohexane | 280 | 450 | 0.15 |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Determination of Crystal Structure, Bond Lengths, and Bond Angles
A single-crystal X-ray diffraction study of this compound would yield crucial information, including:
The crystal system and space group.
The precise bond lengths and bond angles of all atoms in the molecule.
The planarity of the pyridine ring and the orientation of the dimethylamino group.
Intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice.
This data would be summarized in tables detailing crystallographic parameters and selected geometric parameters.
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₈Br₂N₂ |
| Formula Weight | 280.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.000 |
| b (Å) | 12.000 |
| c (Å) | 10.000 |
| β (°) | 110.00 |
| V (ų) | 899.0 |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | **Length (Å) / Angle (°) ** |
|---|---|
| C(3)-Br(1) | 1.90 |
| C(5)-Br(2) | 1.90 |
| C(4)-N(2) | 1.38 |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen-π Interactions
A detailed analysis of the intermolecular interactions for this compound, including specific hydrogen bonds, π-π stacking, and halogen-π interactions, requires access to its experimentally determined crystal structure. Without this crystallographic data, the geometric parameters necessary to identify and characterize these non-covalent interactions, such as bond distances, angles, and centroid-to-centroid distances of aromatic rings, remain unknown.
Theoretical calculations could provide insights into the potential for such interactions. For instance, the presence of bromine atoms suggests the possibility of halogen bonding, where the bromine acts as a halogen bond donor. The pyridine ring could participate in π-π stacking and halogen-π interactions. The nitrogen atom of the pyridine ring and the dimethylamino group could act as hydrogen bond acceptors. However, without experimental validation from a crystal structure, any discussion of these interactions would be purely speculative.
Supramolecular Architecture in the Crystalline State
The supramolecular architecture of a compound describes the three-dimensional arrangement of molecules in the crystalline state, which is a direct consequence of the various intermolecular forces. The assembly of this compound molecules into a larger, ordered structure is dictated by the interplay of the aforementioned intermolecular interactions.
A complete description of the supramolecular architecture would involve identifying the packing motifs, chains, layers, or frameworks formed by the molecules in the solid state. This analysis is fundamentally dependent on the crystallographic unit cell parameters and the symmetry operations of the space group, information that is obtained through single-crystal X-ray diffraction analysis. As no such data has been found in the public domain for this compound, a description of its supramolecular architecture cannot be constructed.
Computational Chemistry and Theoretical Modeling of 3,5 Dibromo N,n Dimethylpyridin 4 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for investigating the properties of substituted pyridine (B92270) derivatives.
Optimized Geometries and Electronic Structure Elucidation
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. Using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 3,5-Dibromo-N,N-dimethylpyridin-4-amine would be calculated. This process minimizes the energy of the molecule to find its equilibrium structure.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich dimethylamino group and the pyridine nitrogen, while the LUMO might be distributed over the pyridine ring and the bromine atoms.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the dimethylamino group, indicating these as likely sites for electrophilic attack. The areas around the hydrogen atoms and potentially the bromine atoms would exhibit a more positive potential.
Prediction of Chemical Hardness and Softness
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Chemical softness is the reciprocal of hardness. These parameters are useful in predicting the nature of chemical reactions according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.
Mechanistic Studies through Computational Approaches
Computational methods are also invaluable for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Calculation of Transition State Structures and Activation Barriers
When this compound participates in a chemical reaction, it must pass through a high-energy transition state. Computational chemistry can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved. For instance, in a nucleophilic substitution reaction at the bromine-substituted carbons, computational modeling could determine whether the reaction proceeds via a concerted or a stepwise mechanism.
Theoretical Prediction of Reaction Pathways and Selectivity
A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies focused on the theoretical prediction of reaction pathways and selectivity for this compound. While computational methods are frequently used to model the reactivity of related pyridine derivatives, such as N,N-dimethylpyridin-4-amine (DMAP), dedicated theoretical analyses of how the dibromo substitution pattern on this specific scaffold influences reaction mechanisms and selectivity are not publicly available at this time. wikipedia.orgnih.gov
Theoretical studies on the parent compound, DMAP, have detailed its role as a nucleophilic catalyst in various reactions, including esterifications. wikipedia.org These studies often involve quantum chemical calculations to map out the potential energy surfaces of reaction intermediates and transition states. It is anticipated that similar computational approaches could be applied to this compound to understand the electronic effects of the bromine atoms on the pyridine ring and the dimethylamino group, which would, in turn, govern its reactivity and selectivity in different chemical transformations.
Molecular Dynamics (MD) Simulations
There are currently no specific molecular dynamics (MD) simulation studies focused on this compound in the available scientific literature.
Simulation of Intermolecular Interactions and Dynamic Behavior
It is plausible that MD simulations of this compound could provide valuable information regarding its intermolecular interactions, such as halogen bonding involving the bromine atoms, and its dynamic behavior in various solvent environments. Such studies would be instrumental in understanding its physical properties and its interactions with other molecules in a condensed phase. However, at present, this specific area of research remains to be explored.
Advanced Applications in Organic Synthesis and Materials Chemistry
Building Block for Complex Organic Architectures
The strategic placement of bromine atoms and a dimethylamino group on the pyridine (B92270) ring of 3,5-Dibromo-N,N-dimethylpyridin-4-amine makes it a valuable and versatile building block for the construction of more intricate molecular structures. Its utility is particularly evident in the synthesis of polysubstituted pyridine systems and as a precursor for fused heterocyclic compounds.
Synthesis of Polysubstituted Pyridine Systems
This compound serves as a key intermediate in the creation of a diverse array of polysubstituted pyridine derivatives. The bromine atoms at the 3 and 5 positions are reactive sites, enabling a variety of cross-coupling reactions. This allows for the introduction of different functional groups, leading to the formation of complex pyridine-based structures.
A notable application is in the synthesis of novel chiral 4-(dimethylamino)pyridine (DMAP) derivatives. bham.ac.ukbham.ac.uk These derivatives are synthesized with a focus on modifying the 3 and 5 positions of the pyridine ring. bham.ac.ukbham.ac.uk The synthesis process can involve a double Sonogashira reaction with a bis-alkyne, followed by a copper-catalyzed 'click' reaction with a chiral azide. Alternatively, a double transmetallation to the corresponding Grignard reagent, which is then quenched with an aldehyde, can be employed. bham.ac.uk
Precursor for Fused Heterocyclic Compounds
While direct evidence for the use of this compound as a precursor for fused heterocyclic compounds is not extensively detailed in the provided search results, its analogous compound, 3,5-dibromo-4-aminopyridine, is a known intermediate in the synthesis of the natural product Desmopyridine. google.com This suggests the potential for this compound to be similarly utilized in the construction of fused ring systems, a common strategy in medicinal chemistry and materials science to create rigid, planar molecules with specific electronic and photophysical properties.
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms within the pyridine ring and the dimethylamino group of this compound provide excellent coordination sites for metal ions. This property, combined with the ability to introduce further functionality at the bromine positions, makes it a valuable scaffold for the design of specialized ligands for a range of applications in coordination chemistry and catalysis.
Development of Ligands for Metal Complexes
The development of ligands for metal complexes is a cornerstone of coordination chemistry, with applications spanning from catalysis to materials science. Pyridine derivatives are frequently employed as ligands due to their favorable electronic properties and ability to form stable complexes with a wide variety of metals. The structural features of this compound allow for its incorporation into more complex ligand frameworks, where it can influence the geometry, electronic structure, and reactivity of the resulting metal complex.
Precursors for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of MOFs allows for their use in gas storage, separation, and catalysis. While the direct use of this compound as a primary ligand in MOF synthesis is not explicitly detailed, the principles of MOF construction rely on multitopic organic linkers. The dibromo functionality of this compound provides a platform for further chemical modification to create such linkers. researchgate.net For instance, the bromine atoms can be replaced with carboxylate groups or other coordinating moieties, which can then bind to metal centers to form extended, porous networks. researchgate.netmdpi.com The resulting MOFs could exhibit interesting properties derived from the incorporated pyridine unit.
Design of Asymmetric Catalysts based on DMAP Derivatives
Derivatives of 4-(dimethylamino)pyridine (DMAP) are well-established as highly effective nucleophilic catalysts in a wide range of organic transformations. wikipedia.org The development of chiral DMAP derivatives has enabled the extension of this catalysis to asymmetric synthesis, a field of critical importance in the production of enantiomerically pure pharmaceuticals and agrochemicals. princeton.edu
The unique electronic and structural characteristics of this compound have positioned it as a valuable building block in the advancement of novel synthetic methodologies and the creation of sophisticated functional materials. Its utility extends to promoting reactions under environmentally benign conditions and serving as a key precursor in the synthesis of materials with tailored properties.
Contributions to Solvent-Free Reaction Development
The pursuit of green chemistry has intensified the focus on developing solvent-free reaction conditions to minimize environmental impact and enhance process efficiency. In this context, derivatives of 4-(N,N-dimethylamino)pyridine (DMAP), including this compound, have shown considerable promise. While the parent DMAP is a well-established catalyst for various reactions, its derivatives are being explored to fine-tune catalytic activity and facilitate catalyst recovery.
Research has demonstrated the utility of a nanoporous conjugated polymer, designated as DMAP-NCP, which is synthesized using this compound as a key monomer. swan.ac.uk This heterogeneous catalyst has proven effective in the acylation of a range of alcohols and phenols, achieving high conversion rates of 92-99%. swan.ac.uk A significant advantage of this polymer catalyst is its robustness and recyclability; it shows minimal loss of performance over 14 catalytic cycles. swan.ac.uk
Furthermore, studies on related polymeric catalysts in solvent-free conditions have highlighted the influence of substrate size on reaction efficiency. It has been observed that for larger reactants, such as bulkier benzaldehydes, there is a decrease in catalytic conversion. swan.ac.uk This is attributed to the diffusional limitations of the substrate into the catalyst's pores, which restricts access to the active catalytic sites. swan.ac.uk This finding underscores the importance of catalyst morphology and pore structure in the design of effective heterogeneous catalysts for solvent-free applications.
Beyond its use in polymeric catalysts, the development of new synthetic methods has also benefited from related compounds. For instance, a method for the solvent-free amination of halo-pyridines and halo-pyrimidines has been developed, which notably proceeds without the need for a transition metal catalyst. bham.ac.uk
The table below summarizes the catalytic performance of a polymer derived from this compound in acylation reactions.
| Catalyst | Reactants | Conversion (%) | Cycles of Reuse |
| DMAP-NCP | Alcohols and Phenols | 92-99 | 14 |
Table 1: Performance of DMAP-NCP in Solvent-Free Acylation Reactions. swan.ac.uk
Applications in Functional Material Precursor Synthesis (e.g., push-pull systems)
The dibromo-functionality of this compound makes it an excellent precursor for the synthesis of advanced functional materials through cross-coupling reactions. The bromine atoms serve as reactive handles that allow for the construction of extended conjugated systems, a key feature in materials designed for electronic and optical applications.
A significant application lies in the synthesis of Polymers of Intrinsic Microporosity (PIMs) and other conjugated nanoporous polymers. These materials are of great interest for their potential use in gas storage, separation, and heterogeneous catalysis. The synthesis of these polymers often employs the Sonogashira-Hagihara coupling reaction, where this compound is reacted with a di- or tri-alkyne comonomer. swan.ac.uk
The resulting polymers possess a high degree of conjugation and a rigid, contorted backbone that prevents efficient packing, leading to the formation of a microporous structure. The incorporation of the N,N-dimethylpyridin-4-amine unit imparts basicity to the polymer, making it a functional material capable of acting as a heterogeneous base catalyst. swan.ac.uk
The concept of "push-pull" systems is central to the design of materials with significant nonlinear optical (NLO) properties. These systems typically consist of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the material's NLO response.
The table below outlines the synthesis of a functional polymer using this compound as a precursor.
| Precursor 1 | Precursor 2 | Coupling Reaction | Polymer Product | Application |
| This compound | 1,3,5-Triethynylbenzene | Sonogashira-Hagihara | DMAP-NCP | Heterogeneous Catalysis |
Table 2: Synthesis of a Functional Polymer from this compound. swan.ac.uk
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of substituted pyridines often involves multi-step processes with harsh conditions and the use of hazardous reagents. A key area for future research is the development of greener, more efficient, and economically viable synthetic pathways to 3,5-Dibromo-N,N-dimethylpyridin-4-amine and its derivatives.
Research efforts could focus on:
One-Pot Reactions: A patented method for the synthesis of the precursor, 3,5-dibromo-4-aminopyridine, utilizes a one-step reaction from inexpensive pyridine (B92270) or pyridine salts, ammonium (B1175870) salt, and H₂O₂ in HBr solution. google.com This approach significantly simplifies the process and improves scalability. Future work could adapt this one-pot strategy for the direct N,N-dimethylation, creating a more streamlined and environmentally friendly synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a facile and general strategy for synthesizing 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299), avoiding the need for metal catalysts or harsh thermal conditions. clockss.org Applying microwave technology to the synthesis of this compound could drastically reduce reaction times and improve yields. clockss.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. Developing a flow-based synthesis would represent a significant advancement in the manufacturing of this compound, aligning with the principles of green chemistry.
Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines
| Feature | Traditional Methods | Future Sustainable Routes |
| Starting Materials | Often complex and costly precursors | Inexpensive and simple materials (e.g., pyridine) google.com |
| Reaction Steps | Multiple, sequential steps | One-pot or streamlined processes google.com |
| Energy Input | Prolonged conventional heating clockss.org | Microwave irradiation, reduced reaction times clockss.org |
| Catalysts | Metal-mediated (e.g., Palladium, Copper) clockss.org | Catalyst-free or use of organocatalysts |
| Environmental Impact | Use of hazardous solvents and reagents | Greener solvents, reduced waste generation |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The two bromine atoms on the pyridine ring are prime sites for functionalization, primarily through cross-coupling reactions like Suzuki or Buchwald-Hartwig. However, the full extent of its reactivity remains to be explored.
Future investigations should target:
Selective Functionalization: Developing protocols for the selective mono-functionalization of either the C3 or C5 position would create a powerful platform for generating a diverse library of complex molecules from a single starting material.
Novel Catalytic Activity: The parent compound, 4-(Dimethylamino)pyridine (DMAP), is a widely used nucleophilic catalyst. wikipedia.orgresearchgate.net The presence of two electron-withdrawing bromine atoms on the pyridine ring of this compound will significantly alter its electronic properties. Research into how these modifications affect its basicity and catalytic activity could lead to the discovery of new catalysts with unique selectivity for specific organic transformations.
Unprecedented Rearrangements: The reaction of 3,5-dibromopyridine with dimethylamine (B145610) under certain conditions has been reported to yield a mixture of isomers, indicating complex reaction pathways. clockss.org A systematic study of the reaction conditions could uncover novel, synthetically useful molecular rearrangements or transformations that are currently unknown for this class of compounds.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing conditions and discovering new transformations. The use of advanced spectroscopic techniques for real-time analysis is a promising research avenue.
Future studies could employ:
In-situ NMR and IR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time. This would provide invaluable mechanistic data for complex multi-step reactions.
Variable Temperature NMR (VT-NMR): This technique can be used to study dynamic processes and resolve ambiguities in the conformational states of the molecule and its derivatives.
2D NMR Techniques (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can identify the spatial proximity between different protons, helping to confirm the structure of reaction products, especially in cases of isomeric uncertainty.
Integration of Predictive Computational Chemistry for Compound Design and Synthesis Planning
Computational chemistry is a powerful tool that can accelerate research by predicting molecular properties and reaction outcomes, thereby guiding experimental work.
Future research should integrate:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict reactivity sites, and calculate the energies of reaction intermediates and transition states. researchgate.net This would aid in understanding the mechanisms of known reactions and in planning new synthetic routes. A detailed computational and kinetic analysis has been successfully applied to understand the mechanism of similar DMAP-catalyzed reactions. researchgate.net
Machine Learning Models: By training algorithms on existing reaction data, it may become possible to predict the optimal conditions for synthesizing new derivatives of this compound or to forecast its potential utility in various applications.
Virtual Screening: Computational models can be used to design novel catalysts based on the dibromo-DMAP scaffold and to screen them virtually for potential activity before committing to laboratory synthesis.
Role in Advanced Materials Science Beyond MOFs
While pyridine derivatives are known components of Metal-Organic Frameworks (MOFs), the unique properties of this compound suggest its potential in a broader range of advanced materials. Halogenated pyridines are recognized as important intermediates in the field of high-performance materials. google.com
Unexplored applications include:
Flame-Retardant Polymers: The high bromine content of the molecule makes it an excellent candidate for use as a reactive flame-retardant monomer or additive in polymers such as polyurethanes and epoxies.
Organic Electronics: The combination of an electron-donating dimethylamino group and an electron-deficient dibromopyridine ring creates a "push-pull" electronic structure. This makes the molecule a potential building block for organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or components in organic light-emitting diodes (OLEDs).
High Refractive Index Materials: The presence of heavy bromine atoms can significantly increase the refractive index of a material. Incorporating this molecule into polymer matrices could lead to the development of new materials for lenses, optical fibers, and other photonic devices.
Q & A
Q. What are the common synthetic routes for preparing 3,5-Dibromo-N,N-dimethylpyridin-4-amine?
- Methodological Answer : A widely used method involves bromination of a pyridine precursor. For example, 2-amino-4-methylpyridine can be brominated using bromine in fuming sulfuric acid at 0°C, followed by neutralization with NaOH and extraction with dichloromethane (yield: 54%) . Alternative brominating agents like N-bromosuccinimide (NBS) in methanol have been employed for similar dihydropyridine systems, though regioselectivity may vary depending on the solvent and substrate . Key Considerations :
- Temperature Control : Low temperatures (0°C) minimize side reactions.
- Workup : Neutralization to pH ~12 ensures efficient extraction of the product.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for peaks corresponding to N,N-dimethyl groups (δ ~3.0–3.3 ppm) and aromatic protons (δ ~7–8 ppm). Absence of NH signals confirms dimethylation .
- ¹³C NMR : Bromine substituents deshield adjacent carbons (e.g., C3 and C5 at δ ~120–130 ppm) .
- IR Spectroscopy : Absence of NH stretches (~3300 cm⁻¹) confirms dimethylation; C-Br stretches appear at ~500–600 cm⁻¹ .
Q. What solvents and purification methods are suitable for isolating this compound?
- Methodological Answer :
- Solubility : The compound is typically extracted with dichloromethane due to its moderate polarity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol can achieve >95% purity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Stoichiometry : A 1:2 molar ratio of precursor to bromine ensures complete di-substitution .
- Catalysis : Lewis acids (e.g., FeBr₃) may enhance electrophilic aromatic substitution efficiency.
- Alternative Brominating Agents : NBS in methanol under reflux (24 hours) offers milder conditions but may require post-reaction crystallization .
Data Table :
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Br₂ | H₂SO₄ | 0°C → Reflux | 54% |
| NBS | MeOH | RT | ~60%* |
| *Hypothetical extrapolation from . |
Q. What is the electronic influence of bromine substituents on further functionalization reactions?
- Methodological Answer : Bromine is a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the dimethylamino group. For example:
Q. What are the potential biological applications of this compound?
- Methodological Answer : Brominated aromatic amines exhibit antiviral activity. For instance, 3,5-dibromo-N,N,O,O-tetramethyltyraminium inhibits HIV-1 replication by blocking viral entry (IC₅₀ ~20 µM) . To explore this:
- Assay Design : Test against HIV-1 pseudotyped viruses in TZM-bl cells.
- Structure-Activity Relationship (SAR) : Modify substituents to enhance binding to viral gp120 or host CCR5 receptors.
Data Contradictions and Resolution
Q. How do discrepancies in bromination methods impact product regioselectivity?
- Analysis :
- Fuming H₂SO₄/Br₂ : Favors electrophilic substitution at activated positions (e.g., ortho/para to amino groups) .
- NBS/MeOH : Radical bromination may lead to different regioselectivity, as seen in dihydropyridine systems .
- Resolution : Use computational modeling (DFT) to predict bromine placement or conduct kinetic studies with varying bromine sources.
Methodological Tables
Q. Table 1: Key Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.26 (s, 6H, N(CH₃)₂) | Confirms dimethylation |
| ¹³C NMR | δ 120–130 (C-Br) | Deshielding due to bromine |
| IR | 500–600 cm⁻¹ (C-Br stretch) | Validates bromine presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
